molecular formula C6H16Cl2N2O2 B1625567 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride CAS No. 312623-81-7

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

Cat. No. B1625567
M. Wt: 221.09 g/mol
InChI Key: JBBURJFZIMRPCZ-YXQIJENGSA-N
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Description

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride is a versatile chemical compound used in scientific research. Its unique isotopic labeling allows for precise tracking and analysis of metabolic pathways1. The compound’s structure includes an amino group, a hexanoic acid moiety, and isotopic substitutions at the nitrogen and carbon positions.



Synthesis Analysis

The synthesis of this compound involves incorporating isotopically labeled precursors during chemical reactions. Researchers typically use labeled amino acids or other building blocks to create the desired isotopic pattern. The exact synthetic route may vary, but it aims to introduce both 15N and 13C isotopes into the hexanoic acid backbone.



Molecular Structure Analysis

The molecular formula of 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride is C~6~H~13~N~2~O~3~Cl~2~. The isotopic substitutions at the nitrogen and carbon positions provide a unique signature for tracking metabolic processes. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry elucidate the compound’s structure.



Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its amino and carboxylic acid functional groups. These reactions may include peptide bond formation, amidation, and esterification. Researchers study its reactivity to understand metabolic pathways and enzymatic transformations.



Physical And Chemical Properties Analysis


  • Solubility : The compound is typically soluble in water and polar organic solvents.

  • Melting Point : The melting point varies based on the isotopic substitutions.

  • Stability : It is stable under standard laboratory conditions.

  • Hygroscopicity : The dihydrochloride form may be hygroscopic.


Safety And Hazards


  • Toxicity : As with any chemical compound, precautions should be taken when handling it. Consult safety data sheets for specific information.

  • Corrosivity : The dihydrochloride salt may be corrosive to metals.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research involving 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride continues to expand. Future studies may focus on:



  • Metabolic Flux Analysis : Quantifying metabolic fluxes using isotopic tracers.

  • Drug Development : Exploring its potential as a drug candidate.

  • Proteomics and Metabolomics : Integrating isotopic labeling for comprehensive analyses.


properties

IUPAC Name

2-amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1,7+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-YXQIJENGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13CH2][15NH2])CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480388
Record name (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

CAS RN

312623-81-7
Record name (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 2
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 3
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 4
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 5
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Reactant of Route 6
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride

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